![molecular formula C19H22F2N2 B7896877 1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane](/img/structure/B7896877.png)
1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane
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Overview
Description
1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane is a chemical compound with the molecular formula C19H22F2N2. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of two 3-fluoro-benzyl groups attached to the nitrogen atoms at positions 1 and 4 of the diazepane ring. The presence of fluorine atoms in the benzyl groups imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 1,4-diazepane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the diazepane.
Synthetic Route: The deprotonated diazepane is then reacted with 3-fluorobenzyl chloride in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The reaction mixture is typically heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 1,4-bis-(3-fluoro-benzyl)-[1,4]diazepane as an efflux pump inhibitor (EPI) in bacteria. For instance, research indicates that related compounds can reduce the efflux of antibiotics in Escherichia coli strains overexpressing efflux pumps. This mechanism enhances the effectiveness of antibiotics like levofloxacin by increasing their intracellular concentrations .
Compound | Mechanism | Target Organism | Effectiveness |
---|---|---|---|
1-BD | Efflux pump inhibition | E. coli | Reduced MIC for antibiotics |
Neurological Applications
The diazepane scaffold is well-known for its interaction with neurotransmitter systems. Compounds in this class are being investigated for their potential role as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders such as anxiety and schizophrenia. The structural modifications provided by the fluoro-benzyl groups may enhance selectivity and potency towards specific mGluR subtypes .
Case Study 1: Antimicrobial Efficacy
In a study examining the effects of 1-benzyl-1,4-diazepane derivatives, it was found that these compounds significantly decreased the minimal inhibitory concentration (MIC) of antibiotics against resistant bacterial strains. The study utilized fluorimetric assays to measure ethidium bromide accumulation, demonstrating that these compounds increase membrane permeability and inhibit efflux pump transcription in E. coli mutants .
Case Study 2: Neurological Modulation
A comparative analysis of various diazepane derivatives revealed that certain modifications could enhance their efficacy as anxiolytics. In vitro assays showed that compounds with specific substitutions exhibited improved binding affinities to mGluR subtypes involved in anxiety regulation. These findings suggest a promising avenue for developing new treatments for anxiety disorders using structurally modified diazepanes .
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in materials science due to its unique chemical properties. Fluorinated compounds often exhibit enhanced stability and resistance to degradation, making them suitable candidates for developing advanced materials with specific thermal or chemical resistance characteristics.
Mechanism of Action
The mechanism of action of 1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the benzyl groups enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane can be compared with other similar compounds, such as:
1,4-Bis-(benzyl)-[1,4]diazepane: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane: The fluorine atoms are positioned differently, which can affect the compound’s reactivity and interactions.
1,4-Bis-(3-chloro-benzyl)-[1,4]diazepane: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Biological Activity
1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with 1,4-diazepane. The process is facilitated by bases such as sodium hydride or potassium carbonate in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product can be purified through recrystallization or column chromatography.
Chemical Structure
The compound features two 3-fluorobenzyl groups attached to a diazepane ring, characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C19H22F2N2 |
Molecular Weight | 316.39 g/mol |
IUPAC Name | 1,4-bis[(3-fluorophenyl)methyl]-1,4-diazepane |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness comparable to standard antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range.
- Mechanism of Action : The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets in biological systems. These may include neurotransmitter receptors and enzymes involved in cellular signaling pathways.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the compound's effect on Escherichia coli strains overexpressing efflux pumps. Results indicated that the compound reduced the minimal inhibitory concentration (MIC) of levofloxacin and enhanced ethidium bromide accumulation in resistant strains, suggesting its role as an efflux pump inhibitor (EPI) .
- Cytotoxicity Assays : In vitro assays against human cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values indicating potent activity against MCF-7 cells .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | C19H22F2N2 | Significant | Moderate |
1-Benzyl-1,4-diazepane | C13H14N2 | Moderate | Low |
1,4-Diazepane | C12H14N2 | Low | None |
Properties
IUPAC Name |
1,4-bis[(3-fluorophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2/c20-18-6-1-4-16(12-18)14-22-8-3-9-23(11-10-22)15-17-5-2-7-19(21)13-17/h1-2,4-7,12-13H,3,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFCARIAIOFCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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